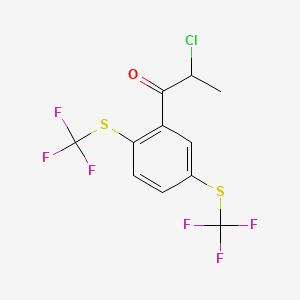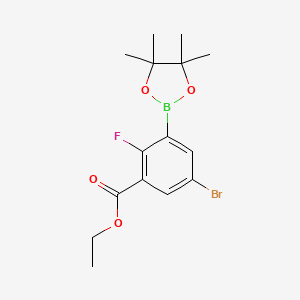
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide is an organic compound characterized by its unique structure, which includes a phenoxy group substituted with two pentyl chains and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide typically involves the reaction of 2,4-dipentylphenol with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the acetamide group.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
科学研究应用
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
作用机制
The mechanism of action of 2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, potentially modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function and pathways.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar phenoxy structure but different substituents.
2,4-Dinitrophenylhydrazine: A reagent used in organic chemistry with a similar phenoxy group but different functional groups.
Uniqueness
2-(2,4-Dipentylphenoxy)-N,N-diethylacetamide is unique due to its specific combination of phenoxy and acetamide groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and applications that are not possible with other similar compounds.
属性
CAS 编号 |
101213-09-6 |
|---|---|
分子式 |
C22H37NO2 |
分子量 |
347.5 g/mol |
IUPAC 名称 |
2-(2,4-dipentylphenoxy)-N,N-diethylacetamide |
InChI |
InChI=1S/C22H37NO2/c1-5-9-11-13-19-15-16-21(20(17-19)14-12-10-6-2)25-18-22(24)23(7-3)8-4/h15-17H,5-14,18H2,1-4H3 |
InChI 键 |
JAEANXPMQQXRDH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(=C(C=C1)OCC(=O)N(CC)CC)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062732.png)




![2-(4'-Methoxy-1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14062768.png)
![2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)
![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)






